molecular formula C17H19Cl2N5O B2502762 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(benzotriazol-1-yl)acetamide;dihydrochloride CAS No. 2418596-06-0

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(benzotriazol-1-yl)acetamide;dihydrochloride

Cat. No.: B2502762
CAS No.: 2418596-06-0
M. Wt: 380.27
InChI Key: ZDWJELUGWHBLGY-LVVRIOTCSA-N
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Description

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(benzotriazol-1-yl)acetamide;dihydrochloride is a useful research compound. Its molecular formula is C17H19Cl2N5O and its molecular weight is 380.27. The purity is usually 95%.
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Biological Activity

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(benzotriazol-1-yl)acetamide; dihydrochloride is a compound that exhibits significant biological activity due to its unique structural characteristics. The benzotriazole moiety contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C16H18ClN5C_{16}H_{18}ClN_{5} with a molecular weight of approximately 305.80 g/mol. The structure includes an indene derivative linked to a benzotriazole ring, which is known for its versatile biological activities.

PropertyValue
Molecular FormulaC16H18ClN5C_{16}H_{18}ClN_{5}
Molecular Weight305.80 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The benzotriazole ring enhances the compound's ability to act as a ligand for specific receptors, influencing various physiological processes.

Biological Activities

Research indicates that N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(benzotriazol-1-yl)acetamide; dihydrochloride exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds containing the benzotriazole moiety demonstrate significant antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
  • Antitumor Activity : The compound has been investigated for its potential antitumor effects. In vitro studies suggest that it may inhibit the proliferation of cancer cell lines by inducing apoptosis through caspase activation .
  • Anti-inflammatory Effects : Preliminary research indicates that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of benzotriazole derivatives, N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(benzotriazol-1-yl)acetamide; dihydrochloride was found to exhibit MIC values ranging from 12.5 to 25 µg/mL against Candida albicans and Aspergillus niger. This suggests a potential application in treating fungal infections.

Study 2: Antitumor Activity

A separate investigation evaluated the antitumor activity of this compound on human breast cancer cell lines (MCF7). Results indicated a dose-dependent reduction in cell viability with IC50 values around 30 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates associated with increased concentrations of the compound.

Structure Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzotriazole ring or the indene structure may enhance potency or selectivity towards specific biological targets. For instance, substituents on the benzotriazole ring have been shown to significantly affect antibacterial activity .

Properties

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(benzotriazol-1-yl)acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O.2ClH/c18-17-12-6-2-1-5-11(12)9-14(17)19-16(23)10-22-15-8-4-3-7-13(15)20-21-22;;/h1-8,14,17H,9-10,18H2,(H,19,23);2*1H/t14-,17-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWJELUGWHBLGY-LVVRIOTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)NC(=O)CN3C4=CC=CC=C4N=N3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)CN3C4=CC=CC=C4N=N3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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